5-Amino-2,3-difluorophenol
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Overview
Description
5-Amino-2,3-difluorophenol is an organic compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is characterized by the presence of two fluorine atoms and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-difluoronitrobenzene with a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere to yield 5-Amino-2,3-difluorophenol . The reaction conditions include:
Solvent: Ethyl acetate (EtOAc)
Catalyst: Palladium hydroxide (Pd(OH)2)
Atmosphere: Hydrogen
Reaction Time: 6 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures and environmental considerations are crucial in industrial settings to ensure safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
5-Amino-2,3-difluorophenol has several scientific research applications, including:
Chemistry
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-difluorophenol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino group and phenol ring allow it to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4-difluorophenol: Similar structure with fluorine atoms at different positions.
2,4-Difluorophenol: Lacks the amino group but has similar fluorine substitution.
2,6-Difluorophenol: Another difluorophenol isomer with different substitution pattern.
Uniqueness
5-Amino-2,3-difluorophenol is unique due to the specific positioning of the fluorine atoms and the presence of an amino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-2,3-difluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBBSUNCKQXGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356339-34-8 |
Source
|
Record name | 5-Amino-2,3-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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